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molecular formula C8H17NO2 B1404098 4-(Ethoxymethyl)piperidin-4-OL CAS No. 50675-14-4

4-(Ethoxymethyl)piperidin-4-OL

Cat. No. B1404098
M. Wt: 159.23 g/mol
InChI Key: WGYUNRCPFHHFFE-UHFFFAOYSA-N
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Patent
US09108921B2

Procedure details

To a solution of tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate (9C, 1 eq.) in DCM was added TFA (10 eq.). The mixture was stirred at r.t. for 0.5 hr, when TLC showed that s.m. was consumed. The mixture was concentrated to give the crude product which was used to the next step without further purification. LC-MS: m/z 160.2 (M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][C:5]1([OH:18])[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]1)[CH3:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:1]([O:3][CH2:4][C:5]1([OH:18])[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC1(CCN(CC1)C(=O)OC(C)(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)OCC1(CCNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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